molecular formula C21H16N2O3S2 B2891698 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921530-73-6

7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2891698
CAS RN: 921530-73-6
M. Wt: 408.49
InChI Key: KXBPSHQLNJEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit potent antioxidant activity. Certain synthesized compounds containing the thiazole moiety have shown significant antioxidant properties .

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to act as analgesic and anti-inflammatory agents . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activities against various bacterial and fungal strains. For instance, 2,4-disubstituted thiazole derivatives have shown in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests their potential use in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . This indicates their potential use in the treatment of conditions that benefit from increased urine production.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . Certain compounds have demonstrated potent effects on human tumor cell lines .

properties

IUPAC Name

7-ethoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-25-14-8-5-6-12-10-15(26-19(12)14)20(24)23-21-22-18-13-7-3-4-9-16(13)27-11-17(18)28-21/h3-10H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPSHQLNJEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.